molecular formula C15H17FN4O3 B3019381 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde CAS No. 2094282-13-8

5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde

Cat. No. B3019381
CAS RN: 2094282-13-8
M. Wt: 320.324
InChI Key: ZCKQAFHEMAWTGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity of the molecule, the hybridization of the carbon atoms, and the presence of any chiral centers. The tetrazole ring, for example, is a five-membered ring containing four nitrogen atoms and one carbon atom, which could have implications for the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the aldehyde group is often involved in nucleophilic addition reactions, while the tetrazole ring can participate in various substitution reactions. The fluoro group could also affect the compound’s reactivity, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors to consider might include its polarity, solubility, melting point, boiling point, and stability under various conditions .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could explore its potential applications in fields such as medicinal chemistry, materials science, or environmental science. Studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

5-fluoro-2-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c16-13-1-2-14(12(7-13)9-21)23-10-15-17-18-19-20(15)8-11-3-5-22-6-4-11/h1-2,7,9,11H,3-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKQAFHEMAWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C(=NN=N2)COC3=C(C=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde

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